22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Description
This compound is a highly complex macrocyclic molecule featuring a polycyclic scaffold with multiple functional groups, including dichloro, hydroxy, amino-oxoethyl, and a 4-methyl-2-(methylamino)pentanoyl side chain. The presence of both hydrophilic (hydroxy, carboxylic acid) and hydrophobic (chloro, methylamino) groups suggests amphiphilic properties, which may influence solubility and membrane permeability .
Properties
IUPAC Name |
22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKFOISFAQTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H52Cl2N8O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vancomycin aglycon involves a complex multi-step process. A next-generation total synthesis was achieved in 17 steps from the constituent amino acid subunits.
Industrial Production Methods: Industrial production of vancomycin aglycon typically involves the hydrolysis of vancomycin to remove the glycosidic residues. This process can be achieved under mild conditions, providing vancomycin aglycon and the amino sugar vancosamine .
Chemical Reactions Analysis
Types of Reactions: Vancomycin aglycon undergoes various chemical reactions, including glycosylation, oxidation, and substitution.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases such as GtfE and GtfD, introducing glucose and vancosamine sugars.
Oxidation: Involves oxidative cross-linking of amino acid side chains to form a tricyclic structure.
Substitution: Rational single atom changes to the vancomycin binding pocket to address antibiotic resistance.
Major Products: The major products formed from these reactions include glycosylated derivatives of vancomycin aglycon, which can exhibit enhanced antimicrobial activity and solubility .
Scientific Research Applications
Vancomycin aglycon has a wide range of scientific research applications:
Mechanism of Action
Vancomycin aglycon exerts its effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall. This binding prevents the incorporation of these precursors into the cell wall, weakening the bacterial cell wall and leading to cell lysis and death . The highly cross-linked heptapeptide structure of vancomycin aglycon is crucial for its binding affinity and antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Evidence
The following table summarizes key structural and functional differences between the target compound and related molecules:
Functional Group Analysis
- Chloro Substituents : Present in the target compound and ’s α-ketoamide, these groups enhance electrophilicity and may facilitate covalent binding to biological targets .
- Hydroxy/Carboxylic Acid Groups : Shared with saponins (), these moieties improve water solubility but may reduce blood-brain barrier permeability .
- Amino-Oxoethyl Side Chain: Unique to the target compound, this group may mimic natural substrates in enzymatic reactions, similar to the α-ketoamide in .
Target Compound’s Hypothesized Activity
While direct pharmacological data for the target compound are absent in the evidence, its structural features suggest:
- Antimicrobial Potential: Analogues with chloro and hydroxy groups (e.g., poplar bud extracts in ) exhibit antibacterial effects, implying possible synergy in the target compound .
- Enzyme Inhibition : The α-ketoamide moiety in inhibits phospholipase A2; the target’s similar groups may target proteases or oxidoreductases .
- Cytotoxicity : Macrocyclic rigidity and dichloro groups align with cytotoxic saponins (), though glycosylation differences may alter mechanisms .
Comparative Bioactivity Data
Biological Activity
The compound 22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,... is a complex antibiotic structure closely related to vancomycin and exhibits significant biological activity against various bacterial strains. This article explores its pharmacological properties and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of C66H75Cl2N9O24 and a heavy atom count of 101. It features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C66H75Cl2N9O24 |
| Heavy Atom Count | 101 |
| Aromatic Ring Count | 5 |
| Rotatable Bond Count | 13 |
This compound acts primarily as a glycopeptide antibiotic , inhibiting bacterial cell wall synthesis by binding to peptidoglycan precursors. The presence of multiple hydroxyl groups enhances its affinity for bacterial cell walls and contributes to its potent antimicrobial effects.
Key Mechanisms:
- Inhibition of Cell Wall Synthesis : By binding to D-alanyl-D-alanine terminus of cell wall precursors.
- Disruption of Membrane Integrity : Potentially altering the permeability of bacterial membranes.
- Resistance Mechanisms : Some bacteria may develop resistance through modification of the target site or production of enzymes that degrade the antibiotic.
Antimicrobial Efficacy
Research indicates that this compound exhibits strong activity against Gram-positive bacteria including:
- Staphylococcus aureus
- Enterococcus faecalis
- Streptococcus pneumoniae
In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antibiotics like vancomycin.
Case Studies
-
Clinical Efficacy in Infections : A study highlighted its effectiveness in treating complicated skin and soft tissue infections (cSSTIs) caused by resistant strains of Staphylococcus aureus in hospitalized patients.
- Study Reference : PMID: 22177724
- Findings : Demonstrated a significant reduction in infection rates compared to control groups receiving standard treatments.
-
Pharmacokinetics : Another investigation into the pharmacokinetics revealed rapid absorption and distribution within tissues with a half-life conducive for once-daily dosing.
- Study Reference : PMID: 14649827
- Findings : Suggested favorable dosing regimens for improved patient compliance.
Safety Profile
The safety profile of this compound is generally favorable; however, potential side effects include:
- Nephrotoxicity
- Ototoxicity
- Allergic reactions in sensitive individuals
Regular monitoring is recommended during treatment courses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
